Phosphinothioic acid, (1,1-dimethylethyl)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinothioic acid, (1,1-dimethylethyl)phenyl- is a chemical compound with the molecular formula C10H15OPS and a molecular weight of 214.26 g/mol It is characterized by the presence of a phosphinothioic acid group attached to a phenyl ring and a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphinothioic acid, (1,1-dimethylethyl)phenyl- can be synthesized through several methods. One common synthetic route involves the reaction of phenylphosphine with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of phosphinothioic acid, (1,1-dimethylethyl)phenyl- often involves large-scale reactions using similar synthetic routes. The process may include additional steps such as distillation and chromatography to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinothioic acid, (1,1-dimethylethyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphinothioic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinothioic acids.
Wissenschaftliche Forschungsanwendungen
Phosphinothioic acid, (1,1-dimethylethyl)phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of phosphinothioic acid, (1,1-dimethylethyl)phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites and altering the activity of target molecules. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .
Vergleich Mit ähnlichen Verbindungen
Phosphinothioic acid, (1,1-dimethylethyl)phenyl- can be compared with other similar compounds such as:
Phosphinothioic acid, phenyl-: Lacks the tert-butyl group, resulting in different chemical properties.
Phosphinothioic acid, (1,1-dimethylethyl)-: Lacks the phenyl group, leading to variations in reactivity and applications.
Eigenschaften
CAS-Nummer |
55705-77-6 |
---|---|
Molekularformel |
C10H15OPS |
Molekulargewicht |
214.27 g/mol |
IUPAC-Name |
tert-butyl-hydroxy-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H15OPS/c1-10(2,3)12(11,13)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,11,13) |
InChI-Schlüssel |
ACQNBIJCKLUKMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(=S)(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.